molecular formula C12H15NO3 B13232511 5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid

5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13232511
M. Wt: 221.25 g/mol
InChI Key: NQDZIUKATYIJFZ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a 4-methoxyphenyl group and a carboxylic acid group. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the pyrrolidine ring, a common scaffold in bioactive molecules, enhances its pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-methoxyphenyl group and the carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methoxybenzaldehyde with an amine and a suitable carboxylic acid derivative can yield the desired product through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions .

Properties

IUPAC Name

5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-9-4-2-8(3-5-9)10-6-7-11(13-10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDZIUKATYIJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCC(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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